(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone
Description
The compound (1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone features a 1,2,3-triazole core substituted at the 1-position with a 4-fluoro-3-methylphenyl group and at the 4-position with a piperidin-1-yl methanone moiety. Such modifications are common in medicinal chemistry to optimize pharmacokinetic properties (e.g., solubility, bioavailability) and target-binding affinity .
Properties
IUPAC Name |
[1-(4-fluoro-3-methylphenyl)triazol-4-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-11-9-12(5-6-13(11)16)20-10-14(17-18-20)15(21)19-7-3-2-4-8-19/h5-6,9-10H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNFRSWHUSZONU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 4-fluoro-3-methylphenyl azide can react with an alkyne derivative to form the triazole ring.
Attachment of the Piperidine Ring: The triazole intermediate can then be reacted with a piperidine derivative, often through nucleophilic substitution or amidation reactions, to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring or the aromatic ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydro or tetrahydro derivatives of the triazole or aromatic ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, (1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone may exhibit interesting pharmacological properties. It can be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The triazole ring may play a crucial role in binding to the target site, while the piperidine ring could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Triazole Ring
The triazole ring’s substitution significantly influences biological activity and physicochemical properties. Key analogs include:
*Calculated based on formula C₁₅H₁₆FN₃O.
Key Observations :
Piperidine and Aromatic Group Modifications
Piperidine Derivatives
Compounds with piperidine substitutions often differ in pharmacokinetic behavior:
- 1-(4-Fluorophenoxy)acetyl-piperidin-4-yl (): The fluorophenoxy group introduces additional hydrogen-bonding sites, which may improve target affinity but reduce metabolic stability .
Aromatic Group Variations
- Methoxy vs. Methyl : Methoxy groups () increase polarity and hydrogen-bonding capacity compared to the target’s 3-methyl group, which prioritizes lipophilicity .
Biological Activity
The compound (1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 303.33 g/mol. It features a triazole ring that is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Triazole derivatives often act as enzyme inhibitors. For instance, they may inhibit enzymes involved in the biosynthesis of nucleic acids or proteins, which can be crucial for cancer cell proliferation.
- Modulation of Signaling Pathways : Compounds like this one may interfere with various signaling pathways such as the Notch-AKT pathway, which is essential in regulating cell survival and proliferation.
- Induction of Apoptosis : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by increasing oxidative stress and disrupting mitochondrial function.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related triazole compounds. For example, a derivative similar to this compound was shown to significantly inhibit cell proliferation and induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) through ROS production and Notch-AKT signaling suppression .
Case Studies
A notable study investigated the effects of a closely related triazole derivative on breast cancer cells. The compound induced G2/M phase arrest and apoptosis in vitro, demonstrating IC50 values ranging from 0.67 to 2.96 μM across different cancer cell lines after 48 hours of treatment . This suggests that this compound could possess similar or enhanced efficacy due to its structural features.
Data Table: Biological Activities
Q & A
Q. Q1. What are the optimal synthetic routes and characterization methods for (1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone?
Answer: The compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling with a piperidine derivative. Key steps include:
Q. Characterization :
- NMR : ¹H and ¹³C NMR to confirm regioselectivity of triazole formation and piperidine substitution .
- HPLC : Purity assessment (≥95% by area under the curve at 254 nm) .
- Elemental analysis : Validate stoichiometry (e.g., C%: 72.04 vs. calculated 71.67; H%: 5.51 vs. 5.35 in similar triazole-piperidine hybrids) .
Q. Table 1. Representative Characterization Data for Analogous Compounds
| Property | Compound A (Triazole-Piperidine) | Compound B (Fluorophenyl Triazole) |
|---|---|---|
| Yield | 8% | 78% |
| HPLC Retention Time (min) | 11.351 | 11.959 |
| Elemental Analysis (C%) | 72.04 (calc. 71.67) | 72.95 (calc. 72.85) |
Advanced Structure-Activity Relationship (SAR) Studies
Q. Q2. How do structural modifications (e.g., fluorophenyl vs. methylphenyl) influence the compound’s bioactivity?
Answer:
- Fluorine substitution : Enhances metabolic stability and membrane permeability. Compare with non-fluorinated analogs (e.g., 3-methylphenyl derivatives) via LogP measurements and CYP450 inhibition assays .
- Piperidine vs. piperazine : Piperidine’s reduced basicity may decrease off-target interactions. Test via receptor binding assays (e.g., σ1 receptor affinity) .
- Triazole orientation : 1,4-disubstituted triazoles (vs. 1,5-) improve steric compatibility with hydrophobic binding pockets .
Q. Methodological Recommendation :
- Molecular docking : Use AutoDock Vina to compare binding poses of fluorophenyl vs. methylphenyl variants at target proteins (e.g., kinases) .
- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) to correlate substituent effects with cytotoxicity .
Data Contradictions in Analytical Results
Q. Q3. How to resolve discrepancies between theoretical and experimental elemental analysis data (e.g., C% deviations)?
Answer: Observed deviations (e.g., C%: +0.37 in Compound A ) may arise from:
- Incomplete purification : Residual solvents (e.g., DMF) increase carbon content. Re-purify via column chromatography (silica gel, hexane/EtOAc gradient).
- Hydrate formation : TGA/DSC analysis to detect water content .
- Instrument calibration : Validate with certified reference standards (e.g., acetanilide for CHNS analysis) .
Case Study :
In a triazole-piperidine hybrid, recrystallization from EtOH/H₂O reduced C% deviation from +0.37 to +0.12 .
Advanced Spectral Interpretation
Q. Q4. How to distinguish between regioisomeric triazole derivatives using NMR?
Answer:
- ¹H NMR :
- ¹³C NMR : C4 in 1,4-triazoles resonates at ~145 ppm, while C5 in 1,5-isomers shifts to ~125 ppm .
Validation :
Compare with synthesized regioisomeric controls or use 2D NMR (HSQC, HMBC) for unambiguous assignment .
Stability and Degradation Pathways
Q. Q5. What are the dominant degradation pathways under physiological conditions?
Answer:
Q. Mitigation Strategies :
- Prodrug design : Replace methanone with a hydrolytically stable bioisostere (e.g., amide) .
- Co-crystallization : Enhance stability via salt formation (e.g., HCl salt of piperidine) .
Computational Modeling for Target Identification
Q. Q6. How to predict biological targets using computational methods?
Answer:
- PharmMapper : Screen against a database of 224,000 receptor-ligand complexes to identify kinases or GPCRs .
- DeepChem : Train a graph neural network on ChEMBL data to predict affinity for cancer-related targets (e.g., EGFR, PARP) .
Validation :
Cross-validate with SPR (surface plasmon resonance) binding assays for top computational hits .
Crystallographic Analysis
Q. Q7. How to determine the crystal structure to inform drug design?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
